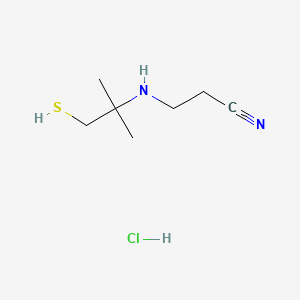![molecular formula C17H25N5O2 B13754595 1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione CAS No. 54945-23-2](/img/structure/B13754595.png)
1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione is a 17-membered piperazine-based macrocyclic ligand. This compound is notable for its unique structure, which imparts significant flexibility and a large macrocyclic cavity. It has been extensively studied for its coordination chemistry with various transition metals, leading to diverse applications in scientific research .
Vorbereitungsmethoden
The synthesis of 1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione typically involves the use of a linear pump to resynthesize the compound in high yield. The preparation process includes the formation of complexes with transition metals such as manganese, iron, cobalt, and nickel. These complexes are characterized by various coordination geometries, including capped trigonal prismatic, trigonal prismatic, and square pyramidal geometries .
Analyse Chemischer Reaktionen
1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione undergoes several types of chemical reactions, including coordination with transition metals. Common reagents used in these reactions include perchlorates and acetonitrile. The major products formed from these reactions are metal complexes with varying coordination numbers and geometries. For example, the manganese complex exhibits a capped trigonal prismatic geometry, while the nickel complex shows a square pyramidal geometry .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the field of coordination chemistry. It is used to study the magnetic properties of transition metal complexes, including magnetic anisotropy and single-molecule magnet behavior. The compound’s ability to form stable complexes with various metals makes it a valuable tool for investigating the electronic and magnetic properties of these metals .
Wirkmechanismus
The mechanism of action of 1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione involves its coordination with transition metals. The compound’s large macrocyclic cavity allows for the formation of stable metal complexes with varying coordination geometries. These complexes exhibit unique magnetic properties, such as large axial magnetic anisotropy, which are influenced by the coordination environment and the nature of the metal center .
Vergleich Mit ähnlichen Verbindungen
1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione can be compared with other piperazine-based macrocyclic ligands, such as 6,12-dioxo-1,5,13,17,22-pentaazatricyclo[15.2.2.17,11]docosa-7(22),8,10-triene. These compounds share similar structural features but differ in their coordination chemistry and magnetic properties. The unique flexibility and large macrocyclic cavity of 1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione make it particularly suitable for forming complexes with varying coordination geometries and exhibiting significant magnetic anisotropy .
Eigenschaften
CAS-Nummer |
54945-23-2 |
|---|---|
Molekularformel |
C17H25N5O2 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1,5,13,17,22-pentazatricyclo[15.2.2.17,11]docosa-7(22),8,10-triene-6,12-dione |
InChI |
InChI=1S/C17H25N5O2/c23-16-14-4-1-5-15(20-14)17(24)19-7-3-9-22-12-10-21(11-13-22)8-2-6-18-16/h1,4-5H,2-3,6-13H2,(H,18,23)(H,19,24) |
InChI-Schlüssel |
PTLIDOZSZAHVJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C2=NC(=CC=C2)C(=O)NCCCN3CCN(C1)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



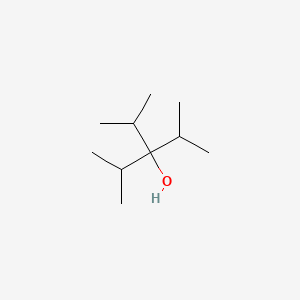
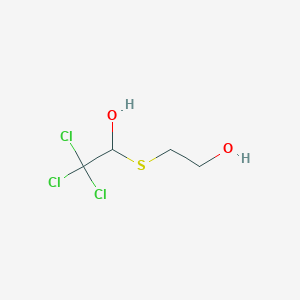
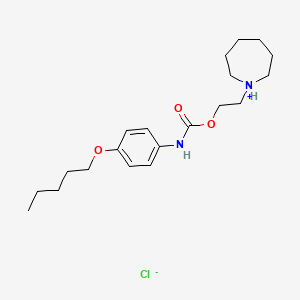

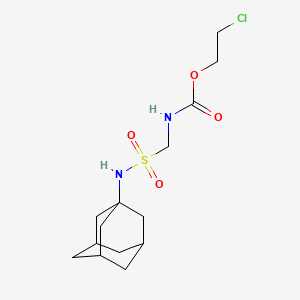
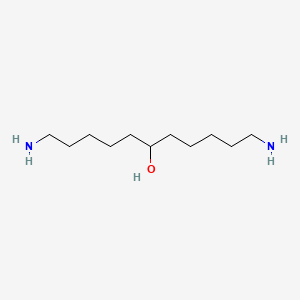
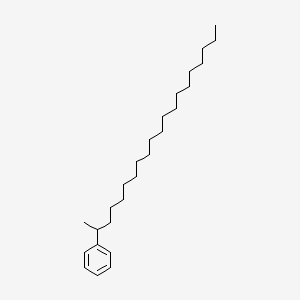
![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
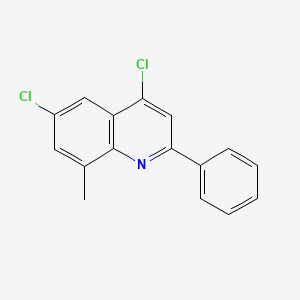
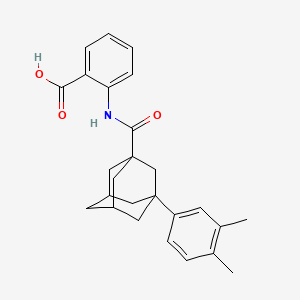
![6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol](/img/structure/B13754561.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy-](/img/structure/B13754568.png)
